N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline derivative linked to a naphthalene sulfonamide group, which contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is the PYR/PYL family of ABA receptors . These receptors play a crucial role in the ABA signaling pathway, which is essential for plants to resist drought and other abiotic stresses .
Mode of Action
This compound, also known as AM1, acts as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) . This inhibition leads to the activation of downstream ABA signaling .
Biochemical Pathways
The compound’s action affects the ABA signaling pathway . This pathway is crucial for plants’ ability to resist abiotic stresses such as drought, cold, and soil salinity . By mimicking ABA and activating this pathway, the compound helps plants overcome these stresses .
Pharmacokinetics
The development of ABA-mimicking ligands like this compound aims to overcome these limitations .
Result of Action
The activation of the ABA signaling pathway by this compound has several effects at the molecular and cellular levels. In Arabidopsis, it activates a gene network that is highly similar to that induced by ABA . Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, abiotic stresses such as drought, cold, and soil salinity can affect the ABA signaling pathway and, consequently, the compound’s effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline and naphthalene-1-sulfonyl chloride.
Reaction Steps:
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including the use of automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies have explored its effects on enzyme activity and cellular processes.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. Research has focused on its ability to modulate biological pathways, with the aim of developing new treatments for diseases such as cancer and inflammatory conditions.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its properties make it suitable for use in the production of polymers, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)toluenesulfonamide
- N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)phenylsulfonamide
Uniqueness
Compared to similar compounds, N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)naphthalene-1-sulfonamide stands out due to its naphthalene sulfonamide group, which enhances its ability to interact with biological targets and increases its potential for diverse applications in scientific research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-2-14-24-20-12-11-18(15-17(20)10-13-22(24)25)23-28(26,27)21-9-5-7-16-6-3-4-8-19(16)21/h3-9,11-12,15,23H,2,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZGCVEWIMGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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